molecular formula C20H20N2S B2740212 2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine CAS No. 301318-46-7

2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine

Cat. No. B2740212
CAS RN: 301318-46-7
M. Wt: 320.45
InChI Key: BSPPCBGZRGUHSE-UHFFFAOYSA-N
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Description

The compound “2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine” is a complex organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), a methyl group attached to the thiophene ring, and an imidazolidine ring (a five-membered ring with three carbon atoms and two nitrogen atoms) which is substituted with two phenyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazolidine ring with the attachment of the phenyl groups, followed by the attachment of the 3-methylthiophen-2-yl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene, imidazolidine, and phenyl rings. The exact 3D structure would depend on the specific arrangement and orientation of these rings in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiophene, imidazolidine, and phenyl rings. The thiophene ring, for example, is known to participate in various reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially increase its lipophilicity, which could influence its solubility in various solvents .

Scientific Research Applications

Organic Electronics

2-(3-methylthiophen-2-yl)-1,3-diphenylimidazolidine: has potential applications in the field of organic electronics due to its thiophene core structure. Thiophene derivatives are known for their high π-electron density and planar structure, which are beneficial for creating organic semiconductors . These properties facilitate the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where charge mobility and band gap tuning are crucial.

Pharmaceutical Research

The thiophene moiety present in the compound is significant in medicinal chemistry. Thiophene derivatives exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The compound’s structure could be modified to enhance its pharmacological activity, making it a valuable scaffold for developing new drugs.

Material Science

In material science, the compound’s thiophene unit can be utilized to create advanced materials with specific electronic properties. Thiophene-based molecules serve as corrosion inhibitors and are integral in advancing organic semiconductor technology . This makes the compound a candidate for research in developing new materials with desired conductivity and stability.

Supramolecular Chemistry

The compound’s molecular structure allows for potential applications in supramolecular chemistry, where it can be used to build complex structures with specific functions. Its ability to form non-classical hydrogen bonds can lead to the creation of novel supramolecular assemblies .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through specific safety testing .

properties

IUPAC Name

2-(3-methylthiophen-2-yl)-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2S/c1-16-12-15-23-19(16)20-21(17-8-4-2-5-9-17)13-14-22(20)18-10-6-3-7-11-18/h2-12,15,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPPCBGZRGUHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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